5-Bromo-4-(tert-butil)pirimidina

Descripción general

Descripción

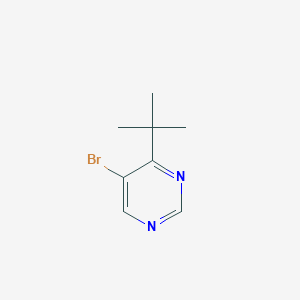

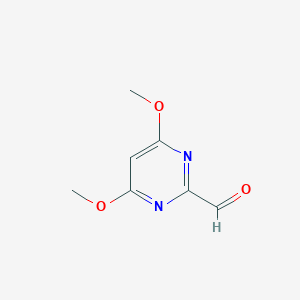

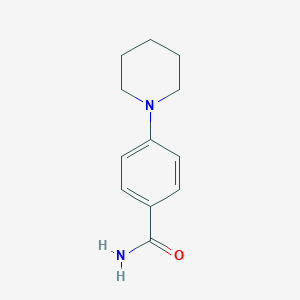

“5-Bromo-4-(tert-butyl)pyrimidine” is a chemical compound with the molecular formula C8H11BrN2 . It is a pyrimidine derivative, which is a class of organic compounds that are widely used in the field of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “5-Bromo-4-(tert-butyl)pyrimidine”, often involves cross-coupling reactions . For instance, the Suzuki–Miyaura cross-coupling reaction is a popular method, but it has limitations due to the instability and poor reactivity of 2-pyridyl boron nucleophiles . Therefore, alternative nucleophilic reagents and novel main group approaches are being developed .

Molecular Structure Analysis

The molecular structure of “5-Bromo-4-(tert-butyl)pyrimidine” can be represented by the InChI code 1S/C8H11BrN2/c1-8(2,3)7-6(9)4-10-5-11-7/h4-5H,1-3H3 . This compound has a molecular weight of 215.09 g/mol .

Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-4-(tert-butyl)pyrimidine” are complex and can involve various reagents and conditions . For example, one study demonstrated that the amide ion attacks C (6) of the pyrimidine nucleus and causes fission of the C (5)-C (6) bond .

Physical And Chemical Properties Analysis

“5-Bromo-4-(tert-butyl)pyrimidine” is a solid or liquid at room temperature . It has a molecular weight of 215.09 g/mol . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Aplicaciones Científicas De Investigación

Síntesis de compuestos heterocíclicos

Las pirimidinas y los compuestos heterocíclicos relacionados se sintetizan utilizando diferentes tipos de cicloadiciones . Estos compuestos han ganado un interés considerable debido a sus propiedades . La síntesis de pirimidinas con anillos sustituidos o decorados se considera cuando la funcionalización principal se incluye en los componentes de partida y está involucrada en los procesos de ciclización o ciclocondensación .

Aplicaciones biológicas y médicas

Las pirimidinas se han descrito bien en una plétora de revisiones por sus aplicaciones biológicas y médicas . Se han utilizado en el descubrimiento de fármacos terapéuticos, incluidos antiinfectivos, anticancerígenos, inmunología, inmuno-oncología, trastornos neurológicos, dolor crónico y diabetes mellitus .

Papel en el descubrimiento de fármacos

Las pirimidinas se han convertido en una estructura central cada vez más importante en muchas moléculas de fármacos en los últimos 60 años . Este artículo analiza las áreas recientes en las que las pirimidinas han tenido un gran impacto en la terapéutica del descubrimiento de fármacos .

Versatilidad de los fármacos basados en pirimidina

Los fármacos basados en pirimidina no solo son conocidos por su potencia y afinidad, sino también por las propiedades mejoradas de la química medicinal de la pirimidina como bioisostero para fenil y otros sistemas aromáticos π .

Aplicaciones antimicrobianas

Las pirimidinas han encontrado aplicaciones terapéuticas generalizadas, incluido el antimicrobiano .

Aplicaciones antimaláricas

Las pirimidinas también se utilizan en aplicaciones antimaláricas

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of the SM coupling reaction, 5-Bromo-4-(tert-butyl)pyrimidine may act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

Its role in the sm coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .

Pharmacokinetics

It is known to have a molecular weight of 21509

Result of Action

Its role in the SM coupling reaction suggests it may facilitate the formation of carbon–carbon bonds , which could have various downstream effects depending on the specific context of the reaction.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-(tert-butyl)pyrimidine. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment, including temperature and the presence of other chemical groups, could potentially impact the efficacy of 5-Bromo-4-(tert-butyl)pyrimidine in this reaction.

Propiedades

IUPAC Name |

5-bromo-4-tert-butylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,3)7-6(9)4-10-5-11-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCULZFCNXRIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499200 | |

| Record name | 5-Bromo-4-tert-butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1439-08-3 | |

| Record name | 5-Bromo-4-(1,1-dimethylethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-tert-butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-(tert-butyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)

![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)

![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)

![(2S)-2-Amino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B173851.png)

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)

![5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile](/img/structure/B173875.png)